Indecainide is a class Ic antiarrhythmic agent primarily used to manage various cardiac arrhythmias. It exhibits local anesthetic properties and stabilizes myocardial membranes, making it effective in treating conditions like ventricular tachycardia. Initially developed and marketed by Eli Lilly under the trade name Decabid, its clinical use has diminished over time, leading to its discontinuation in many markets. The chemical formula for Indecainide is , with a molar mass of approximately 308.425 g/mol .
Indecainide is classified under antiarrhythmic agents, specifically within the membrane stabilizing agents category. It is recognized for its electrophysiological effects characteristic of the class Ic antiarrhythmics, which are known to block sodium channels and reduce the rate of depolarization during action potentials in cardiac tissues .
The synthesis of Indecainide involves multiple steps, typically starting from piperazine derivatives. The synthetic route includes the formation of a cyclopropyl group and subsequent reactions to introduce the necessary functional groups that confer antiarrhythmic properties. Specific methods may vary, but generally include:
The synthetic process is often monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the compound .
Indecainide's molecular structure features a complex arrangement that includes a piperazine ring and a cyclopropyl group attached to an aromatic system. The structural representation can be summarized as follows:
The three-dimensional structure can be modeled using computational chemistry software to visualize interactions with biological targets .
Indecainide undergoes various chemical reactions, primarily focusing on its interactions with sodium channels in cardiac tissues. The key reactions include:
Indecainide's mechanism of action involves:
Studies indicate that Indecainide's action on sodium channels is dose-dependent, impacting both conduction velocity and refractory periods within cardiac tissues .
These properties influence Indecainide's bioavailability and absorption characteristics within biological systems .
Indecainide has been utilized primarily in clinical settings for:
Although its clinical use has declined, ongoing research into its mechanisms may provide insights into new therapeutic applications or lead to the development of novel antiarrhythmic agents based on its structure .
Indecainide (chemical name: 9-[3-(isopropylamino)propyl]-9H-fluorene-9-carboxamide) is a class Ic antiarrhythmic agent initially developed and marketed by Eli Lilly under the trade name Decabid [1] [3]. Its molecular formula is C₂₀H₂₄N₂O, with a molar mass of 308.425 g/mol. The compound is structurally characterized by a fluorene ring system substituted with a carboxamide group at the 9-position and a 3-(isopropylamino)propyl side chain [1] [5]. The hydrochloride salt form (C₂₀H₂₅ClN₂O) was commonly used in clinical formulations [5].
Table 1: Chemical Identifiers for Indecainide
Property | Identifier |
---|---|
CAS Number (base) | 74517-78-5 |
CAS Number (hydrochloride) | 73681-12-6 |
PubChem CID | 107894 |
DrugBank Accession | DB00192 |
IUPAC Name | 9-{3-[(propan-2-yl)amino]propyl}-9H-fluorene-9-carboxamide |
Indecainide emerged in the 1980s during efforts to develop novel agents for treatment-resistant ventricular arrhythmias. Preclinical studies demonstrated potent sodium channel blocking properties, prompting clinical evaluation. By 1987, pivotal studies confirmed its antiarrhythmic efficacy in patients with ventricular tachycardia who had failed therapy with conventional agents like procainamide [2]. Despite initial promise, indecainide was eventually discontinued globally, though the precise commercial reasons remain undocumented in the scientific literature [1] [3]. Its development marked a significant phase in the evolution of class Ic antiarrhythmics, which offered distinct electrophysiological profiles compared to older class Ia and Ib drugs.
Indecainide is classified as a class Ic antiarrhythmic agent under the Vaughan Williams (VW) system [1] [6]. This system categorizes antiarrhythmic drugs based on their primary mechanism of action:
Class Ic agents like indecainide exhibit strong inhibition of cardiac voltage-gated sodium channels with slow dissociation kinetics. This results in:
Table 2: Electrophysiological Properties of Vaughan Williams Class I Subclasses
Property | Class Ia | Class Ib | Class Ic |
---|---|---|---|
Sodium Channel Block | Moderate | Weak | Strong |
Dissociation Kinetics | Intermediate | Fast | Slow |
Action Potential Duration | Prolonged | Shortened | No change |
Conduction Velocity | Moderately reduced | Slightly reduced | Markedly reduced |
Representative Agents | Quinidine, Procainamide | Lidocaine, Mexiletine | Indecainide, Flecainide |
Indecainide’s classification is supported by human and animal studies:
While modernized classification systems (e.g., Lei et al., 2018) further dissect sodium channel blockers by dissociation rates (e.g., slow for Ic agents) [7] [8], indecainide retains its VW class Ic identity in clinical and pharmacological contexts. Its mechanism centers exclusively on state-dependent sodium channel inhibition in Purkinje fibers and ventricular myocardium, without ancillary potassium or calcium channel effects [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7